1-acetyl-4-(3-bromobenzyl)piperazine
Description
1-Acetyl-4-(3-bromobenzyl)piperazine is a piperazine derivative characterized by an acetyl group at the 1-position and a 3-bromobenzyl substituent at the 4-position of the piperazine ring. The acetyl group likely reduces the basicity of the piperazine nitrogen, while the 3-bromobenzyl substituent enhances lipophilicity, influencing both physicochemical properties and biological interactions .
Properties
IUPAC Name |
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-11(17)16-7-5-15(6-8-16)10-12-3-2-4-13(14)9-12/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIUMUCWPEKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The solubility and pKa of piperazine derivatives are highly dependent on substituent type and spacer length between the piperazine core and aromatic groups:
- Spacer Length : Compounds with ethylene or methylene spacers (e.g., 8ac, 8j in ) exhibit higher aqueous solubility (>80 μM at pH 2.0–6.5) and pKa values of ~5.0–7.0 due to reduced steric hindrance and optimized ionization .
- Direct Attachment: Derivatives with substituents directly attached to the piperazine core (e.g., 8a in ) show lower solubility (<20 μM) and pKa <3.8, as seen in phenylpiperazine analogs. The acetyl group in 1-acetyl-4-(3-bromobenzyl)piperazine may further lower basicity compared to non-acetylated analogs .
Table 1: Comparative Physicochemical Properties
*Inferred based on ’s benzyl-substituted analogs (e.g., 8b).
Key Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Bromine and chlorine substituents enhance metabolic stability and receptor binding via hydrophobic interactions .
- Acetylation: Reduces basicity and improves blood-brain barrier penetration compared to non-acetylated analogs .
- Spacer Optimization : Ethylene/methylene spacers improve solubility and bioavailability, but direct attachment of bulky groups (e.g., 3-bromobenzyl) may favor tissue retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
